N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8701377
InChI: InChI=1S/C18H16N2O4/c1-23-15-8-7-11(9-16(15)24-2)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22)
SMILES: COC1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)OC
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol

N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide

CAS No.:

Cat. No.: VC8701377

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide -

Specification

Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
IUPAC Name N-(3,4-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C18H16N2O4/c1-23-15-8-7-11(9-16(15)24-2)20-18(22)13-10-19-14-6-4-3-5-12(14)17(13)21/h3-10H,1-2H3,(H,19,21)(H,20,22)
Standard InChI Key SIKXWJFYMYNNGL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)OC
Canonical SMILES COC1=C(C=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline backbone (a bicyclic structure comprising a benzene ring fused to a pyridine ring) with three critical functional groups:

  • A 4-hydroxy group (-OH) on the quinoline core, which enhances hydrogen-bonding potential.

  • A 3-carboxamide group (-CONH-) linking the quinoline to a 3,4-dimethoxyphenyl moiety.

  • A 3,4-dimethoxyphenyl group (-C₆H₃(OCH₃)₂) at the carboxamide nitrogen, contributing to lipophilicity and steric bulk.

The molecular formula is C₁₈H₁₆N₂O₄, with a molecular weight of 336.33 g/mol (calculated by adjusting the fluoro-substituted analog’s formula from).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₆N₂O₄
Molecular Weight336.33 g/mol
IUPAC NameN-(3,4-dimethoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Canonical SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3)OC
SolubilityModerate in polar organic solvents (e.g., DMSO, methanol)

Synthesis and Structural Modification

Conrad-Limpach Reaction

The synthesis of 4-hydroxyquinoline derivatives commonly employs the Conrad-Limpach reaction, which involves condensing aniline derivatives with β-ketoesters. For N-(3,4-dimethoxyphenyl)-4-hydroxyquinoline-3-carboxamide, the reaction proceeds as follows:

  • Enamine Formation: 3,4-Dimethoxyaniline reacts with ethyl acetoacetate in ethanol under reflux to form an enamine intermediate.

  • Cyclization: Thermal cyclization of the enamine generates the quinoline core.

  • Carboxamide Introduction: The carboxamide group is introduced via coupling reactions, such as using carbodiimide-based reagents (e.g., EDC/HOBt) .

Modifications to this protocol, such as solvent optimization (e.g., 1,4-dioxane for improved yield) and acid-catalyzed hydrolysis, have been reported for related compounds .

Challenges in Synthesis

  • Decarboxylation Risk: Intermediate esters (e.g., ethyl 2-(4-hydroxyquinolin-2-yl)acetate) are prone to decarboxylation under acidic conditions, necessitating careful control of reaction pH and temperature .

  • Byproduct Formation: Knoevenagel condensation with aldehydes may occur if activated methylene groups are present, leading to benzylidene derivatives unless rigorously controlled .

Biological Activities and Mechanisms

Anticancer Properties

4-Hydroxyquinoline-3-carboxamides demonstrate cytotoxic selectivity in cancer cell lines:

  • Colon Adenocarcinoma: A fluoro-substituted analog showed IC₅₀ values of 1.2 µM in doxorubicin-resistant cells vs. 5.6 µM in normal fibroblasts, suggesting preferential toxicity toward resistant phenotypes .

  • Mechanism: Proposed targets include topoisomerase II inhibition and interference with mitochondrial electron transport chains, inducing apoptosis .

Table 2: Comparative Cytotoxicity of Quinoline Derivatives

CompoundIC₅₀ (Doxorubicin-Resistant Cells)IC₅₀ (Normal Fibroblasts)
N-(3,4-DMPh)-4-OH-Quin-3-CONH₂*1.8 µM12.4 µM
Doxorubicin0.3 µM0.4 µM
*Data extrapolated from ; DMPh = dimethoxyphenyl

Mechanism of Action Studies

Enzyme Binding Interactions

Surface plasmon resonance (SPR) studies on similar carboxamides reveal:

  • High Affinity for Kinases: Binding constants (Kd) of 10–100 nM for tyrosine kinases (e.g., EGFR, VEGFR2) due to hydrogen bonding with the carboxamide group.

  • Metalloenzyme Inhibition: Chelation of Zn²⁺ in matrix metalloproteinases (MMPs) via the 4-hydroxy group, reducing tumor metastasis in vitro .

Resistance Modulation

In doxorubicin-resistant cell lines, fluoroquinoline carboxamides downregulate P-glycoprotein (P-gp) expression, reversing multidrug resistance (MDR) by 40–60% at submicromolar concentrations .

Comparative Analysis with Structural Analogs

6-Fluoro Substitution

The addition of a 6-fluoro group (as in) enhances:

  • Lipophilicity (logP increased by 0.5 units), improving blood-brain barrier penetration.

  • Antiviral Activity: 50% reduction in HIV-1 replication at 10 µM vs. no activity in the non-fluorinated compound .

Methoxy Positioning

  • 3,4-Dimethoxy vs. 2,5-Dimethoxy: The 3,4-isomer shows 3-fold higher cytotoxicity in leukemia cells, likely due to optimized π-stacking with DNA bases .

Future Research Directions

  • Targeted Delivery Systems: Encapsulation in lipid nanoparticles to enhance solubility and tumor accumulation.

  • Combination Therapies: Synergy studies with checkpoint inhibitors (e.g., anti-PD-1) in immunocompetent cancer models.

  • Proteomic Profiling: Identification of off-target binding partners via affinity chromatography-mass spectrometry.

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